molecular formula C15H24N2O3S B10960863 1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine

Cat. No.: B10960863
M. Wt: 312.4 g/mol
InChI Key: KYTWSLJBDBFJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an isobutyl group and a 3-methoxyphenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 1-isobutylpiperazine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 1-isobutyl-4-[(3-hydroxyphenyl)sulfonyl]piperazine.

    Reduction: Formation of 1-isobutyl-4-[(3-methoxyphenyl)sulfanyl]piperazine.

    Substitution: Formation of various substituted piperazines depending on the reagents used.

Scientific Research Applications

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-ISOBUTYL-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
  • 1-ISOBUTYL-4-[(3-HYDROXYPHENYL)SULFONYL]PIPERAZINE
  • 1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFANYL]PIPERAZINE

Uniqueness

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the isobutyl and 3-methoxyphenylsulfonyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(2-methylpropyl)piperazine

InChI

InChI=1S/C15H24N2O3S/c1-13(2)12-16-7-9-17(10-8-16)21(18,19)15-6-4-5-14(11-15)20-3/h4-6,11,13H,7-10,12H2,1-3H3

InChI Key

KYTWSLJBDBFJRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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